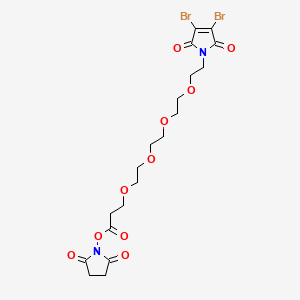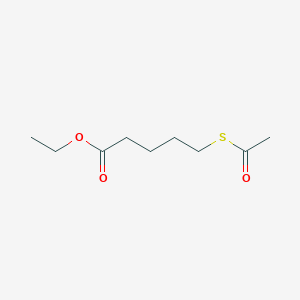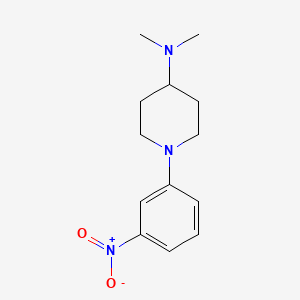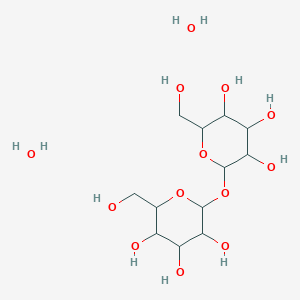
D(+)-Trehalose dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D(+)-Trehalose dihydrate: is a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It is commonly found in various organisms, including bacteria, fungi, plants, and invertebrates. This compound is known for its exceptional stability and ability to protect biological structures under stress conditions, such as dehydration and freezing.
准备方法
Synthetic Routes and Reaction Conditions: D(+)-Trehalose dihydrate can be synthesized through enzymatic or chemical methods. Enzymatic synthesis involves the use of trehalose synthase or trehalose phosphorylase, which catalyze the conversion of glucose or glucose-1-phosphate into trehalose. Chemical synthesis typically involves the glycosylation of glucose derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs enzymatic processes due to their specificity and efficiency. The process involves the fermentation of starch or other glucose-containing substrates using microorganisms that produce trehalose synthase. The resulting trehalose is then purified and crystallized to obtain the dihydrate form.
化学反应分析
Types of Reactions: D(+)-Trehalose dihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can hydrolyze this compound into two glucose molecules.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize trehalose to produce gluconic acid derivatives.
Glycosylation: Trehalose can act as a glycosyl donor in glycosylation reactions, forming glycosides with other molecules.
Major Products:
Hydrolysis: Glucose
Oxidation: Gluconic acid derivatives
Glycosylation: Various glycosides
科学研究应用
Chemistry: D(+)-Trehalose dihydrate is used as a stabilizing agent in chemical reactions and formulations. Its ability to form hydrogen bonds with other molecules makes it valuable in preserving the structure and activity of sensitive compounds.
Biology: In biological research, this compound is used to protect cells and tissues during cryopreservation and desiccation. It is also studied for its role in stress response mechanisms in various organisms.
Medicine: this compound has potential therapeutic applications, including the treatment of neurodegenerative diseases. Its ability to prevent protein aggregation and stabilize cellular structures makes it a promising candidate for drug development.
Industry: In the food industry, this compound is used as a sweetener and stabilizer. It is also employed in cosmetics and pharmaceuticals for its moisture-retaining properties.
作用机制
D(+)-Trehalose dihydrate exerts its effects primarily through its ability to form hydrogen bonds with water molecules and other biological structures. This interaction stabilizes proteins, membranes, and other cellular components, protecting them from damage caused by dehydration, freezing, and other stress conditions. The molecular targets include various proteins and lipids, and the pathways involved are related to stress response and cellular protection mechanisms.
相似化合物的比较
Sucrose: Another disaccharide composed of glucose and fructose. Unlike trehalose, sucrose is more prone to hydrolysis and less effective in stabilizing biological structures.
Maltose: A disaccharide consisting of two glucose molecules linked by an α-1,4-glycosidic bond. Maltose is less stable than trehalose and does not provide the same level of protection under stress conditions.
Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond. Cellobiose has different properties and applications compared to trehalose.
Uniqueness of D(+)-Trehalose dihydrate: this compound is unique due to its exceptional stability and protective properties. Its ability to stabilize proteins and cellular structures under extreme conditions sets it apart from other disaccharides. This makes it particularly valuable in various scientific and industrial applications.
属性
IUPAC Name |
2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.2H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;;/h3-20H,1-2H2;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVHGFAJLZWDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
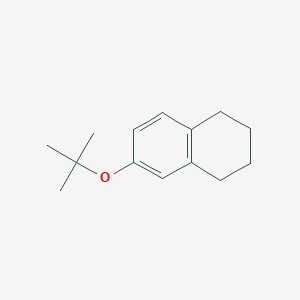

![N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine](/img/structure/B13706625.png)
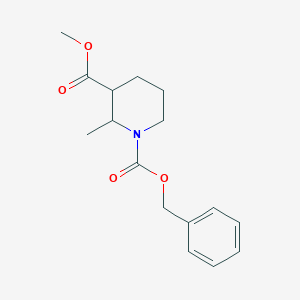


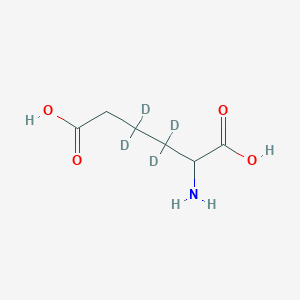


![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
![5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid](/img/structure/B13706663.png)
